5-Acetoxymethyl-2'-deoxyuridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymethyl-2’-deoxyuridine typically involves the acetylation of 5-hydroxymethyl-2’-deoxyuridine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for 5-Acetoxymethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Acetoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form deoxyuridine derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various derivatives of deoxyuridine, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, 5-Acetoxymethyl-2’-deoxyuridine is used as a building block for the synthesis of modified nucleosides and nucleotides. It is also employed in the study of DNA damage and repair mechanisms .
Biology: In biological research, this compound is used to investigate the effects of DNA synthesis inhibition on cellular processes. It serves as a tool to study the replication and repair of DNA in various organisms .
Medicine: Its ability to inhibit DNA polymerase makes it a candidate for the development of antiviral drugs .
Industry: In the industrial sector, this compound is used in the production of oligonucleotides and other nucleic acid-based products. It is also utilized in the development of diagnostic tools and assays .
Mechanism of Action
5-Acetoxymethyl-2’-deoxyuridine exerts its effects by being phosphorylated to 5-acetoxymethyl uridine monophosphate, which then inhibits DNA polymerase through competitive inhibition . This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.
Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.
5-Azido-2’-deoxyuridine: A compound used in the synthesis of modified nucleosides.
Uniqueness: 5-Acetoxymethyl-2’-deoxyuridine is unique due to its acetoxymethyl group, which allows for specific interactions with DNA polymerase and other enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O7 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1 |
InChI Key |
OUJHXQPAZJKUCY-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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